molecular formula C16H17N3O2 B2873084 (2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034392-50-0

(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2873084
CAS No.: 2034392-50-0
M. Wt: 283.331
InChI Key: LCIGFKLHNQHXNT-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a methanone core linking a 2-methylpyridin-3-yl group to a pyrrolidine ring that is further substituted with a pyridin-4-yloxy moiety. This structure is characteristic of scaffolds designed to interact with biological targets, particularly in the central nervous system. Compounds with similar pyrrolidine and pyridine motifs are frequently investigated for their potential in neuroscience research . For instance, related derivatives based on a pyrrolidine core have been explored as potent and selective agonists for the 5-HT1A receptor, a key target for developing potential therapies for neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease . The specific stereochemistry and substitution patterns on the pyrrolidine ring, as seen in this compound, are often critical for achieving high binding affinity and functional selectivity at such targets . This product is intended for research purposes as a chemical reference standard or for use in in vitro assays. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-15(3-2-7-18-12)16(20)19-10-6-14(11-19)21-13-4-8-17-9-5-13/h2-5,7-9,14H,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIGFKLHNQHXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein kinases, suggesting that this compound may also target these enzymes. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit protein kinases. This inhibition could occur through the compound binding to the active site of the kinase, preventing the phosphorylation of substrate proteins and thus altering cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from published literature and commercial catalogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
(2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (Target) C₁₇H₁₇N₃O₂ 295.34 2-Methylpyridin-3-yl, 3-(Pyridin-4-yloxy) Dual pyridine rings, ether linkage N/A
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 274.34 Phenyl, 3-Methylpyridin-4-yl Single pyridine, lipophilic phenyl group
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone C₂₀H₂₀ClN₅O₂ 405.86 Morpholinyl, 3-Chlorophenylamino Fused pyrrolopyridine, morpholine ring
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 6-Fluoropyridin-2-yl, hydroxymethyl Fluorine substituent, alcohol functionality
Key Observations:
  • Molecular Weight and Polarity: The target compound has a higher molecular weight (295.34 g/mol) compared to the phenyl-substituted analog in (274.34 g/mol) due to the additional oxygen and nitrogen atoms. The ether linkage in the target likely enhances polarity, improving aqueous solubility relative to lipophilic analogs like the phenyl-methanone derivative .
  • Substituent Effects : The dual pyridine rings in the target compound may enhance binding affinity to biological targets through π-π stacking, while the pyridin-4-yloxy group could facilitate hydrogen bonding. In contrast, the morpholine-containing compound in incorporates a fused pyrrolopyridine system, which may optimize steric fit in enzyme active sites .
  • Functional Groups : The fluoropyridine and hydroxymethyl groups in ’s compound introduce electronegative and hydrophilic properties, respectively, which are absent in the target compound .

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